5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Description
5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a synthetic purine nucleoside analog characterized by a modified purine base and a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring. The purine moiety features a 6-imino group (-NH) and a 2-hydroxyethyl substituent at the N1 position, distinguishing it from natural nucleosides like adenosine. The oxolane ring retains a 3-hydroxy group and a hydroxymethyl group at the 2-position, contributing to its structural similarity to ribose-derived sugars in RNA/DNA.
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
5-[1-(2-hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c13-11-10-12(15-5-16(11)1-2-18)17(6-14-10)9-3-7(20)8(4-19)21-9/h5-9,13,18-20H,1-4H2 |
InChI Key |
CFZWOQIYPJCTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN(C3=N)CCO)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxyethyl-2’-deoxyadenosine typically involves the modification of deoxyadenosine. One common method is the reaction of deoxyadenosine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the N1 position of the adenine base .
Industrial Production Methods
Industrial production methods for 1-Hydroxyethyl-2’-deoxyadenosine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxyethyl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 1-carbonyl-2’-deoxyadenosine.
Reduction: Formation of deoxyadenosine.
Substitution: Formation of various substituted deoxyadenosine derivatives.
Scientific Research Applications
1-Hydroxyethyl-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA modification and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer treatment.
Industry: Utilized in the development of biochemical assays and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Hydroxyethyl-2’-deoxyadenosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This interference can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol, also known as a modified purine nucleoside, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is structurally related to adenosine and has been studied for its role in various biological processes, including its interaction with adenosine receptors and its effects on cellular metabolism.
Chemical Structure and Properties
The chemical structure of 5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol can be represented as follows:
- IUPAC Name : 5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Molecular Formula : C11H14N4O4
- Molecular Weight : 262.25 g/mol
The compound features a purine base linked to a sugar moiety, which is characteristic of nucleosides. This structure is crucial for its biological activity, particularly in relation to its interaction with nucleoside transporters and receptors.
Adenosine Receptor Interaction
One of the primary areas of research regarding this compound involves its interaction with adenosine receptors, specifically the A2A receptor. Studies have shown that compounds similar to this nucleoside can act as agonists or antagonists at these receptors, influencing various physiological processes such as:
- Vasodilation : Activation of A2A receptors leads to relaxation of vascular smooth muscle.
- Neuroprotection : Modulation of adenosine signaling can protect neuronal cells from ischemic damage.
Metabolic Effects
Research indicates that this compound may influence cellular metabolism by affecting the levels of cyclic AMP (cAMP). Increased cAMP levels can enhance cellular responses to hormones and neurotransmitters, thereby playing a role in:
- Cellular Energy Regulation : The compound may serve as an energy source under stress conditions by participating in metabolic pathways that utilize nucleosides.
Study 1: Effects on Cancer Cells
In a study examining the effects of modified purine nucleosides on cancer cell lines, it was found that 5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol exhibited cytotoxic effects on certain tumor cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that treatment with the compound reduced oxidative stress markers and improved neuronal survival rates.
| Treatment Group | Neuronal Survival (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 60 | - |
| Compound-treated | 85 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
